1-(3,5-difluorophenyl)-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)methanesulfonamide
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Description
“1-((3,5-Difluorophenyl)sulfonyl)bicyclo[1.1.0]butane” is a compound that can be used as a cyclobutylation agent to introduce a bicyclobutane group onto a variety of amines and thiols without affecting other functional groups . It has an empirical formula of C10H8F2O2S and a molecular weight of 230.23 .
Synthesis Analysis
“3,5-Difluoroacetophenone”, also known as 1-(3,5-difluorophenyl)ethanone, is a fluorinated acetophenone that may be used to synthesize a variety of compounds . For example, it can be used to synthesize (E)-3-(4-(1,5,9-trithia-13-azacyclohexadecan-13-yl)-phenyl)-1-(3,5-difluorophenyl)prop-2-en-1-one and 1,3,5-triarylpyrazoline fluorophores containing a 16-membered thiazacrown ligand .Molecular Structure Analysis
The molecular structure of “1-((3,5-Difluorophenyl)sulfonyl)bicyclo[1.1.0]butane” consists of a bicyclobutane group attached to a 3,5-difluorophenyl group via a sulfonyl bridge .Physical And Chemical Properties Analysis
“1-((3,5-Difluorophenyl)sulfonyl)bicyclo[1.1.0]butane” is a powder or crystals with a purity of 95%. It should be stored at 2-8°C .Scientific Research Applications
Catalytic Protodeboronation for Alkene Hydromethylation
- Application : Researchers have developed a catalytic protodeboronation method using a radical approach. This protocol enables the formal anti-Markovnikov hydromethylation of alkenes, a valuable yet previously unknown transformation . The process involves the removal of a boron group from the pinacol boronic ester, followed by hydromethylation of the resulting alkene. This reaction can be applied to various substrates, including complex molecules like (−)-Δ8-THC and cholesterol.
Deoxyfluorination of Alcohols
- Application : The compound could potentially be used as a reagent for deoxyfluorination reactions. Its easy availability, low cost, high stability, and efficiency make it attractive for this purpose . By replacing hydroxyl groups with fluorine atoms, researchers can modify the properties of organic molecules, impacting their reactivity and bioactivity.
Steroid Derivatives and Biological Studies
- Application : Investigating its derivatives and their biological activities could lead to insights into potential drug candidates, hormone mimetics, or other bioactive agents. For instance, exploring the sulfooxy group’s impact on steroid function could be intriguing .
properties
IUPAC Name |
1-(3,5-difluorophenyl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N2O4S/c22-15-9-14(10-16(23)11-15)13-30(27,28)24-17-4-5-20-19(12-17)21(26)25-7-2-1-3-18(25)6-8-29-20/h4-5,9-12,18,24H,1-3,6-8,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTBBVMUSMMPPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CCOC3=C(C2=O)C=C(C=C3)NS(=O)(=O)CC4=CC(=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-difluorophenyl)-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}methanesulfonamide |
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